

A Technical Guide to the Solubility of Tenofovir Alafenamide Monofumarate

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Compound of Interest

Compound Name: *Tenofovir alafenamide monofumarate*

Cat. No.: *B1672339*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **tenofovir alafenamide monofumarate** (TAF), a key active pharmaceutical ingredient. The document presents available quantitative and qualitative solubility data in various solvents, outlines a detailed experimental protocol for solubility determination, and includes a workflow diagram for the experimental process.

Introduction to Tenofovir Alafenamide Monofumarate

Tenofovir alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor (NRTI) and a prodrug of tenofovir. It is widely used in the treatment of HIV-1 and chronic hepatitis B infection. The monofumarate salt form is often utilized in pharmaceutical formulations. Understanding its solubility in different solvent systems is critical for drug development, formulation, process chemistry, and analytical method development.

Solubility Profile of Tenofovir Alafenamide Fumarate

The solubility of tenofovir alafenamide is influenced by the solvent, temperature, and pH. The available data, both quantitative and qualitative, are summarized below. It is important to note that some sources refer to "tenofovir alafenamide fumarate" without specifying the

stoichiometry (monofumarate vs. hemifumarate). The data presented here is believed to be for the fumarate salt form, which is often the monofumarate.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for tenofovir alafenamide fumarate in various solvents.

Solvent	Solubility (mg/mL)	Temperature (°C)	Remarks
Dimethyl Sulfoxide (DMSO)	100	25	Data from a commercial supplier datasheet.
Ethanol	100	25	Data from a commercial supplier datasheet.
Water	10	25	Data from a commercial supplier datasheet.
Aqueous Media (pH-dependent)	Soluble at pH 2.0, slightly soluble up to pH 8.0	Not Specified	General observation from a regulatory report[1].

Note: A solubility of 4.86 mg/mL at 20°C has been reported for the tenofovir alafenamide free base, which is distinct from the monofumarate salt[2].

Qualitative Solubility Data

Qualitative descriptions of TAF's solubility have been reported in various documents, providing a broader understanding of its behavior in common organic solvents.

Solvent	Qualitative Solubility	Source
Methanol	Freely Soluble	Tanzania Medicines and Medical Devices Authority Public Assessment Report[1]
Ethanol	Soluble	Tanzania Medicines and Medical Devices Authority Public Assessment Report[1]
Isopropanol	Sparingly Soluble	Tanzania Medicines and Medical Devices Authority Public Assessment Report[1]
Acetone	Slightly Soluble	Tanzania Medicines and Medical Devices Authority Public Assessment Report[1]
Acetonitrile	Implied soluble	Used as a solvent for crystallization in multiple patents and articles[3].
n-Propanol	Implied soluble	Mentioned as a crystallization solvent.
n-Butanol	Implied soluble	Mentioned as a crystallization solvent.
Isobutanol	Implied soluble	Mentioned as a crystallization solvent.

Experimental Protocol: Equilibrium Solubility Determination

This section outlines a detailed methodology for determining the equilibrium solubility of **tenofovir alafenamide monofumarate** in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

- **Tenofovir Alafenamide Monofumarate** (solid)
- Solvent of interest (e.g., methanol, ethanol, acetonitrile)
- HPLC system with UV detector
- C18 HPLC column (e.g., Synchronis C18, 250 x 4.6 mm, 5 μ m particle size)[1]
- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 μ m)
- Analytical balance
- Incubator/shaker with temperature control
- Vials for sample incubation and HPLC analysis

Procedure

3.2.1 Preparation of Saturated Solution

- Add an excess amount of **tenofovir alafenamide monofumarate** to a vial containing a known volume of the solvent of interest. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.
- Seal the vial to prevent solvent evaporation.
- Place the vial in an incubator/shaker set to a constant temperature (e.g., 25°C).
- Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

3.2.2 Sample Preparation for HPLC Analysis

- After incubation, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.
- Carefully withdraw a sample of the supernatant using a syringe.

- Filter the sample through a 0.45 μm syringe filter into a clean vial to remove any remaining solid particles.
- Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

3.2.3 HPLC Analysis

- HPLC Conditions:
 - Column: C18, 250 x 4.6 mm, 5 μm
 - Mobile Phase: A mixture of a buffer (e.g., 0.1% trifluoroacetic acid in water) and acetonitrile (e.g., 65:35 v/v)[1].
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 260 nm
 - Injection Volume: 10-20 μL
- Calibration Curve:
 - Prepare a series of standard solutions of **tenofovir alafenamide monofumarate** of known concentrations in the mobile phase.
 - Inject each standard solution into the HPLC system and record the peak area.
 - Plot a calibration curve of peak area versus concentration.
- Sample Analysis:
 - Inject the diluted sample solution into the HPLC system.
 - Record the peak area for tenofovir alafenamide.

3.2.4 Calculation of Solubility

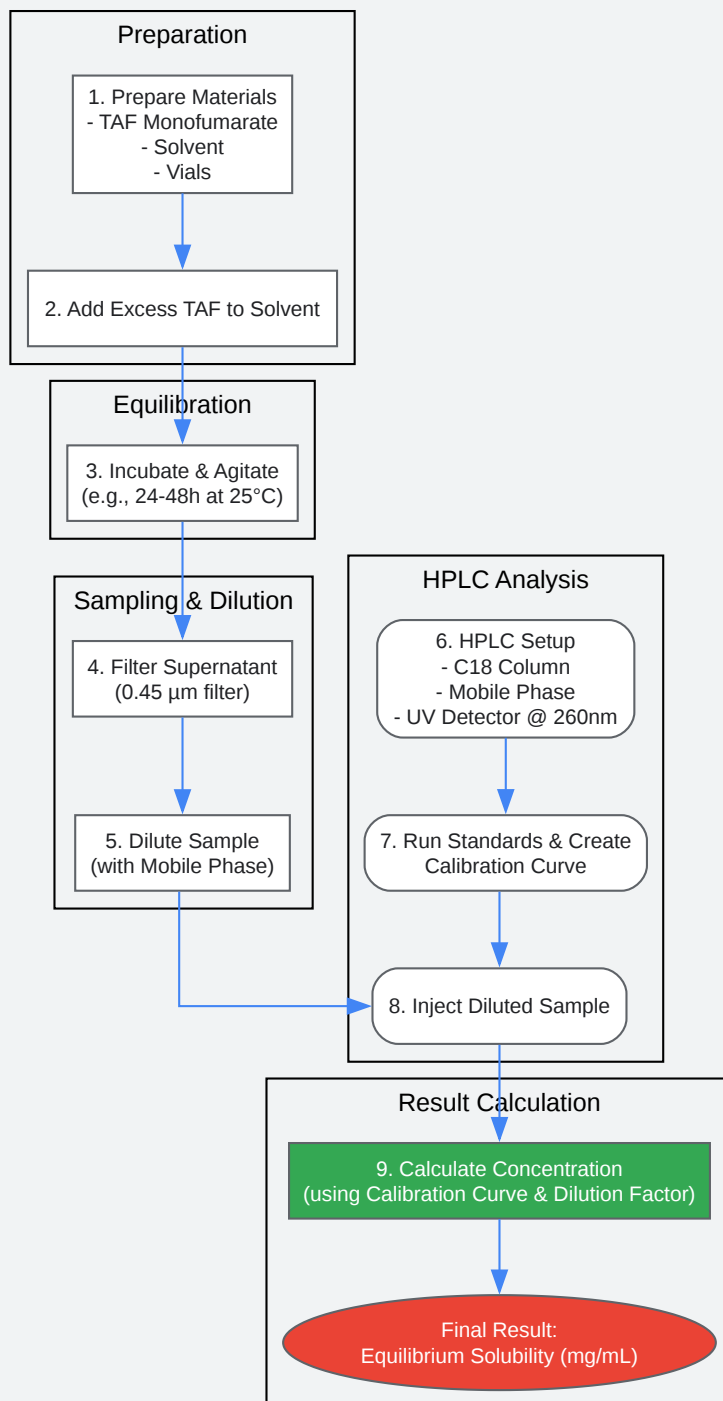
- Determine the concentration of the diluted sample from the calibration curve.

- Calculate the concentration of the original, undiluted supernatant by multiplying by the dilution factor.
- The resulting concentration is the equilibrium solubility of **tenofovir alafenamide monofumarate** in the tested solvent at the specified temperature, typically expressed in mg/mL.

Visualized Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **tenofovir alafenamide monofumarate**.

Workflow for TAF Monofumarate Solubility Determination

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Workflow for TAF Monofumarate Solubility Determination

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